ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-5-18-13(17)12-8(2)11-9(15-12)6-14(3,4)7-10(11)16/h15H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZWVSKVSFAGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368875 | |
| Record name | Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37711-24-3 | |
| Record name | Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the nitrosation of ethyl acetoacetate in a chilled acetic acid-water mixture (12–20°C). Sodium nitrite reacts with the β-ketoester to form a nitroso intermediate, which undergoes cyclocondensation with dimedone in the presence of zinc dust at 60°C. The zinc acts as a reducing agent, facilitating the formation of the indole core.
Key reaction parameters include:
- Stage 1 : Ethyl acetoacetate (1 mL) in acetic acid (2.6 mL) with NaNO₂ (0.67 g) in water (2.2 mL) at <12°C for 3 hours.
- Stage 2 : Addition of dimedone (1.51 g) in acetic acid (5.1 mL) and zinc dust (1.41 g) under reflux for 3.5 hours.
Post-reaction purification via flash column chromatography (ethyl acetate/cyclohexane) yields the target compound, though the exact yield remains unspecified.
Analytical Validation
The product’s structure is confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):
| Analytical Method | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 9.54 (1H, br. s, NH), 4.33 (2H, q, J = 7.1 Hz, CO₂CH₂CH₃), 1.09 (6H, s, 2×CH₃) |
| HRMS (TOF, ESI⁻) | m/z [M−H]⁻: 248.12913 (calculated: 248.12922) |
The NMR spectrum confirms the ethyl ester group (quartet at 4.33 ppm) and the geminal dimethyl groups (singlet at 1.09 ppm).
Challenges and Optimization Opportunities
Despite the method’s efficacy, several limitations persist:
- Yield Uncertainty : The absence of reported yield complicates process scalability.
- Purification Complexity : Flash chromatography remains essential, suggesting opportunities for crystallization-based purification.
- Solvent Selection : Acetic acid’s corrosivity could be mitigated using milder acids (e.g., p-toluenesulfonic acid).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly at the indole core or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can lead to alcohols or amines .
Scientific Research Applications
Scientific Research Applications
Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been investigated for its potential applications in several areas of scientific research:
Medicinal Chemistry
The compound has shown promise in medicinal chemistry for developing new therapeutic agents. Its structural features may contribute to biological activities such as:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens.
Neuropharmacology
Studies have suggested that compounds similar to ethyl 3,6,6-trimethyl-4-oxo can interact with neurotransmitter systems. This interaction could lead to potential applications in treating neurological disorders.
Biochemical Research
Ethyl 3,6,6-trimethyl-4-oxo has been utilized in proteomics and biochemical assays due to its ability to modify biomolecules. It can act as a reagent for studying enzyme kinetics and protein interactions.
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of ethyl 3,6,6-trimethyl-4-oxo against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study involving rodent models, the administration of this compound resulted in observable changes in behavior indicative of anxiolytic effects. The findings suggest its potential use in anxiety disorder therapies.
Mechanism of Action
The mechanism of action of ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with varying substituents. Examples include:
- Ethyl 4,5,6,7-tetrahydro-3,6,6-trimethyl-4-oxo-1H-indole-2-carboxylate
- 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylic acid ethyl ester .
Uniqueness
Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific structure and the presence of the ethyl ester group, which can influence its reactivity and biological activity compared to other similar compounds .
Biological Activity
Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 37711-24-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₉NO₃ with a molecular weight of 249.31 g/mol. The compound features a tetrahydroindole core structure with various substituents that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| CAS Number | 37711-24-3 |
| Purity | 97.00% |
Anti-inflammatory Properties
This compound has been investigated for its inhibitory effects on cyclooxygenase enzymes (COX). A study highlighted the synthesis of derivatives related to this compound that exhibited selective COX-2 inhibitory activity. The most potent derivative demonstrated an IC50 value of 150 nM against COX-2 with a high selectivity index (COX-1/COX-2 inhibition ratio: 570.6) . This suggests that compounds derived from ethyl 3,6,6-trimethyl-4-oxo can be developed into anti-inflammatory agents.
Antitumor Activity
Research has indicated that derivatives of ethyl 3,6,6-trimethyl-4-oxo have potential anticancer properties. A study focusing on tetrahydrocarbazole systems noted their application in synthesizing antitumor compounds and inhibitors of HIV integrase . The structural characteristics of these compounds contribute to their efficacy in targeting cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of ethyl 3,6,6-trimethyl-4-oxo is influenced by its structural components. The presence of the tetrahydroindole moiety is crucial for its interaction with biological targets. Modifications at various positions on the indole ring can significantly alter the compound's potency and selectivity for specific enzymes or receptors.
Key Findings from Case Studies
- Inhibition of COX Enzymes : The synthesized derivatives showed promising results in inhibiting COX enzymes, particularly COX-2. This inhibition is critical in the development of anti-inflammatory drugs .
- Anticancer Potential : Compounds derived from ethyl 3,6,6-trimethyl have been reported to induce apoptosis in cancer cell lines more effectively than standard chemotherapeutic agents .
Q & A
Advanced Mechanistic Question
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify electrophilic sites (e.g., carbonyl carbon at C4) using Gaussian or ORCA software.
- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution to predict nucleophilic attack preferences .
- Transition State Modeling : Apply QM/MM methods to simulate reaction pathways for substitutions at the ester group (C2) or indole nitrogen .
How can hydrogen-bonding patterns in the crystal structure be analyzed using graph set analysis?
Q. Crystallography Application
- Graph set notation : Classify H-bond motifs (e.g., for dimeric interactions) using Etter’s formalism .
- Software tools : Utilize SHELXL for refinement and Mercury (CCDC) for visualization. ORTEP-3 aids in generating publication-quality thermal ellipsoid plots .
- Case study : Identify intramolecular H-bonds between the oxo group (O4) and adjacent NH protons, stabilizing the bicyclic framework .
What challenges arise in refining the crystal structure when disorder is present in the tetrahydro ring?
Advanced Crystallography Question
- Disorder modeling : Split atomic positions for the methyl groups (C6) and refine occupancy factors using SHELXL’s PART instruction .
- Constraints : Apply SIMU and DELU restraints to maintain reasonable thermal motion and geometry .
- Validation : Check R and GoF values; discrepancies >5% may indicate unresolved disorder .
How does ring puckering in the tetrahydroindole moiety influence biological activity?
Structure-Activity Relationship (SAR) Question
- Conformational analysis : Use Cremer-Pople parameters to quantify puckering amplitude () and phase angle () .
- Docking studies : Compare binding affinities of chair (flattened) vs. boat (puckered) conformers with target proteins (e.g., kinases) using AutoDock Vina .
- Pharmacophore mapping : Correlate puckering with steric clashes or H-bond donor/acceptor accessibility .
What strategies resolve discrepancies in reported melting points across studies?
Data Reproducibility Question
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting melting ranges .
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to identify metastable forms .
- Standardized protocols : Adopt USP guidelines for capillary melting point determination, ensuring consistent heating rates (1°C/min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
